molecular formula C21H24N2O2 B1243482 AE9C90CB

AE9C90CB

Cat. No.: B1243482
M. Wt: 336.4 g/mol
InChI Key: AARSINSGAQDAKQ-DFNIBXOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AE9C90CB, chemically known as N-[(1R, 5S, 6R)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-2-hydroxy-N-methyl-2,2-diphenylacetamide, is a novel muscarinic receptor antagonist. It has been synthesized for the treatment of overactive bladder, a condition characterized by sudden urges to urinate and frequent urination .

Preparation Methods

The synthesis of AE9C90CB involves several steps, starting with the preparation of the bicyclic core structure. The key synthetic route includes the following steps:

Chemical Reactions Analysis

AE9C90CB undergoes various chemical reactions, including:

Scientific Research Applications

AE9C90CB has several scientific research applications, including:

Mechanism of Action

AE9C90CB exerts its effects by selectively binding to muscarinic receptors, particularly the M3 subtype. This binding inhibits the action of acetylcholine, a neurotransmitter responsible for muscle contractions in the bladder. By blocking these receptors, this compound reduces bladder contractions and alleviates symptoms of overactive bladder .

Properties

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]-2-hydroxy-N-methyl-2,2-diphenylacetamide

InChI

InChI=1S/C21H24N2O2/c1-23(14-19-17-12-22-13-18(17)19)20(24)21(25,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17-19,22,25H,12-14H2,1H3/t17-,18+,19?

InChI Key

AARSINSGAQDAKQ-DFNIBXOVSA-N

Isomeric SMILES

CN(CC1[C@H]2[C@@H]1CNC2)C(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Canonical SMILES

CN(CC1C2C1CNC2)C(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Synonyms

AE9C90CB
N-((1R, 5S, 6R)-3-azabicyclo(3.1.0)hex-6-ylmethyl)-2-hydroxy-N-methyl-2, 2-diphenylacetamide

Origin of Product

United States

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